molecular formula C8H7FO2 B034865 2-Fluoro-5-methoxybenzaldehyde CAS No. 105728-90-3

2-Fluoro-5-methoxybenzaldehyde

Cat. No. B034865
M. Wt: 154.14 g/mol
InChI Key: DKIQXHIAEMGZGO-UHFFFAOYSA-N
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Description

  • Introduction :2-Fluoro-5-methoxybenzaldehyde is a chemical compound with potential applications in various fields of chemistry. It is part of the fluoroaromatic aldehydes, known for their reactivity and utility in organic synthesis.

  • Synthesis Analysis :

    • While not directly focused on 2-Fluoro-5-methoxybenzaldehyde, a similar compound, 3-fluoro-4-methoxybenzaldehyde, has been synthesized through a reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, followed by extraction with anhydrous ether (Wang Bao-jie, 2006).
  • Molecular Structure Analysis :

    • The molecular structure of fluoroaromatic aldehydes, similar to 2-Fluoro-5-methoxybenzaldehyde, has been studied using various spectroscopic methods. For instance, structural transformations of 3-fluoro and 3-fluoro-4-methoxy benzaldehydes under cryogenic conditions have been investigated (G. O. Ildız, J. Konarska, R. Fausto, 2018).
  • Chemical Reactions and Properties :

    • Fluorinated benzaldehydes, including compounds similar to 2-Fluoro-5-methoxybenzaldehyde, are used in various chemical reactions. For example, the synthesis and anticancer activity of fluorinated analogs of combretastatin A-4 using fluorinated benzaldehydes have been reported (N. Lawrence et al., 2003).
  • Physical Properties Analysis :

    • The physical properties of fluoroaromatic aldehydes can be deduced from studies like the spectral, optical, and structural investigations of 2-methoxybenzaldehyde, which shares similar structural features with 2-Fluoro-5-methoxybenzaldehyde (S. Nagaraju et al., 2018).
  • Chemical Properties Analysis :

    • Studies on the reactivity of fluoroaromatic aldehydes, such as the reaction of 2-Hydroxybenzaldehydes with various alkynes, alkenes, or allenes, provide insights into the chemical properties of 2-Fluoro-5-methoxybenzaldehyde (Ken Kokubo et al., 1999).

Scientific Research Applications

  • Synthesis Improvements : A simplified synthetic method of a similar compound, 3-fluoro-4-methoxybenzaldehyde, has been developed, offering reduced costs and environmental impact, and less reliance on concentrated acids in industrial production (Wang Bao-jie, 2006).

  • Fragrance and Medicinal Properties : Methoxybenzaldehydes, a group that includes compounds like 2-Fluoro-5-methoxybenzaldehyde, are known for their refreshing fragrances and medicinal properties. They have potential applications in food, cosmetics, and pharmaceutical industries (A. Kundu & A. Mitra, 2016).

  • Bioimaging Applications : Certain derivatives of fluoro-methoxybenzaldehydes show promise in bioimaging. For instance, specific compounds in this category have been identified as effective for copper ion detection, an important aspect in various biological and environmental applications (Wei Gao et al., 2014).

  • Agricultural and Pharmaceutical Intermediates : The compound has been used in the synthesis of various intermediates for herbicides and pharmaceuticals, demonstrating its versatility in chemical synthesis (Zhou Yu, 2002).

  • Biological Properties Alteration : Fluorine substituents in molecules similar to 2-Fluoro-5-methoxybenzaldehyde can significantly alter their biological properties, as evidenced in studies on norepinephrine analogs (K. Kirk et al., 1979).

  • Cryogenic Studies : Cryogenic conditions can lead to structural transformations in similar fluoro-methoxybenzaldehydes, affecting their crystallization and potentially influencing their applications in various chemical processes (G. O. Ildız et al., 2018).

  • Fungal Biosynthesis : A white rot fungus, Bjerkandera adusta, has been shown to produce chlorinated methoxybenzaldehydes, including derivatives similar to 2-Fluoro-5-methoxybenzaldehyde, indicating potential for biotechnological applications in synthesizing halogenated aromatic compounds (H. C. Beck et al., 1997; 2000).

  • Anticancer Research : Fluorinated analogues of certain compounds, analogous to 2-Fluoro-5-methoxybenzaldehyde, have shown promising anticancer properties in research, underscoring the potential of fluorinated derivatives in medicinal chemistry (N. Lawrence et al., 2003).

Safety And Hazards

2-Fluoro-5-methoxybenzaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .

properties

IUPAC Name

2-fluoro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIQXHIAEMGZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370545
Record name 2-Fluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-methoxybenzaldehyde

CAS RN

105728-90-3
Record name 2-Fluoro-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105728-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
B Shen, D Löffler, KP Zeller, M Übele, G Reischl… - Journal of Fluorine …, 2007 - Elsevier
For a series of benzaldehydes only with a leaving group or with both a leaving group and a single methoxy substituent 18 F-fluorination via nucleophilic aromatic substitution (S N Ar) …
Number of citations: 29 www.sciencedirect.com
B Shen, D Löffler, G Reischl, HJ Machulla… - Journal of Fluorine …, 2009 - Elsevier
As model reactions for the introduction of [ 18 F]fluorine into aromatic amino acids, the replacement of NO 2 by [ 18 F]fluoride ion in mono- to tetra-methoxy-substituted ortho-…
Number of citations: 25 www.sciencedirect.com
JB Hynes, JP Campbell - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… , 2.5-difluorobenzaldehyde and 2-fluoro-5methoxybenzaldehyde which were not resolved. … 2-fluoro-5-methoxybenzaldehyde and 2,5-difluorobenzaldehyde (results not presented). The …
Number of citations: 8 onlinelibrary.wiley.com
K Kobayashi, M Horiuchi, S Fukamachi, H Konishi - Tetrahedron, 2009 - Elsevier
… ketones 1 5 or commercially available 2-fluoro-5-methoxybenzaldehyde. In the first procedure, S-… 3, which were readily prepared from 2-fluoro-5-methoxybenzaldehyde via reaction with …
Number of citations: 15 www.sciencedirect.com
XL DONG, YH ZHOU, SS XU, JP QU - Chinese Journal of Organic …, 2011 - sioc-journal.cn
… Abstract A series of novel 5-arylmethoxy phenylpyrazole derivateves are prepared from 4-chloro-2fluoro-5-methoxybenzaldehyde via a condensation, ring closure, methylation, etc. All …
Number of citations: 2 sioc-journal.cn
RA Bunce, T Nago - Journal of Heterocyclic Chemistry, 2009 - Wiley Online Library
… The requisite aryl vinyl ketones were easily prepared in two steps from 2-fluoro-5-nitrobenzaldehyde (1) [11], 2-fluorobenzaldehyde (2), and 2-fluoro-5-methoxybenzaldehyde (3). …
Number of citations: 17 onlinelibrary.wiley.com
MJ Crossley, LD Field, AJ Forster… - Journal of the …, 1987 - ACS Publications
… 2-Fluoro-5-methoxybenzaldehyde (7) was prepared in three steps from 2-amino-5-methoxytoluene. The amine was converted to its diazonium hexafluorophosphonium salt under Balz…
Number of citations: 117 pubs.acs.org
P Damhaut, C Lemaire, A Plenevaux, C Brihaye… - Tetrahedron, 1997 - Elsevier
Various [ 18 F]fluoro aromatic α-methyl-l-amino acids 11 have been synthesized with high enantiomeric purity (ee > 97%). These new radiopharmaceuticals for Positron Emission …
Number of citations: 32 www.sciencedirect.com
WP Hong, KJ Lee - Synthesis, 2006 - thieme-connect.com
… To a mixture of 2-fluoro-5-methoxybenzaldehyde (1c; 1.54 g, 10 mmol), methyl propiolate (0.98 mL, 11 mmol) and Bu 4 NI (4.06 g, 11 mmol) in anhyd CH 2 Cl 2 (40 mL) was added ZrCl …
Number of citations: 21 www.thieme-connect.com
W MartináOwton - Journal of the Chemical Society, Perkin …, 1994 - pubs.rsc.org
… A solution of 2-fluoro-5methoxybenzaldehyde (3.13 g, 20.3 mmol) dissolved in dry tetrahydrofuran (20 cm3) was added dropwise with cooling to the reaction mixture which was then …
Number of citations: 13 pubs.rsc.org

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